Home > Products > Screening Compounds P125337 > 6-Chloropyrido[2,3-d]pyrimidin-2-amine
6-Chloropyrido[2,3-d]pyrimidin-2-amine -

6-Chloropyrido[2,3-d]pyrimidin-2-amine

Catalog Number: EVT-12042244
CAS Number:
Molecular Formula: C7H5ClN4
Molecular Weight: 180.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Chloropyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound belonging to the pyridopyrimidine family, characterized by its unique structure that includes a pyridine and a pyrimidine ring fused together. The molecular formula of this compound is C7H6ClN4C_7H_6ClN_4, with a molecular weight of 174.59 g/mol. It is recognized for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Source and Classification

This compound can be sourced from various chemical suppliers and research institutions. It is classified as a biologically active compound due to its interactions with various biological targets, including enzymes involved in cellular signaling pathways. The compound is often studied for its role in inhibiting specific kinases, which are crucial in cancer biology and other diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-chloropyrido[2,3-d]pyrimidin-2-amine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as 2-aminonicotinonitrile or related derivatives.
  2. Bromination: The initial step may involve bromination of the aromatic ring using bromine or N-bromosuccinimide in a suitable solvent like acetic acid to introduce a halogen atom.
  3. Cyclization: Following bromination, the compound undergoes cyclization reactions under acidic or basic conditions to form the desired pyrido[2,3-d]pyrimidine structure.
  4. Final Modifications: Additional reactions may include substitutions at the nitrogen or carbon positions to yield the final product, which may be purified through crystallization or chromatography techniques.

Recent advancements have also explored sonochemical synthesis methods that utilize ultrasonic irradiation to enhance reaction efficiency and yield, allowing for one-pot synthesis of complex derivatives .

Chemical Reactions Analysis

Reactions and Technical Details

6-Chloropyrido[2,3-d]pyrimidin-2-amine can undergo various chemical reactions:

  1. Substitution Reactions: The chlorine atom can be substituted with nucleophiles such as amines or thiols, leading to new derivatives that may exhibit altered biological activities.
  2. Condensation Reactions: The amine group can react with aldehydes or ketones to form imines or other nitrogen-containing compounds, expanding the chemical library of pyridopyrimidine derivatives.
  3. Cyclization: Further cyclization reactions can occur under specific conditions to create more complex structures .

These reactions are crucial for developing analogs that may enhance therapeutic efficacy or reduce side effects.

Mechanism of Action

Process and Data

The mechanism of action for 6-chloropyrido[2,3-d]pyrimidin-2-amine primarily involves its role as an inhibitor of specific kinases, including tyrosine kinases and cyclin-dependent kinases. By binding to the active sites of these enzymes, it disrupts their activity, leading to:

  • Inhibition of cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Modulation of critical signaling pathways such as the extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K) pathways .

This mechanism underpins its potential use in cancer therapy and other diseases characterized by aberrant kinase activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 6-chloropyrido[2,3-d]pyrimidin-2-amine include:

  • Molecular Weight: 174.59 g/mol
  • Purity: Typically around 95%
  • Appearance: Often appears as a crystalline solid.

Chemical properties include its solubility in organic solvents and its reactivity towards electrophiles due to the presence of nitrogen atoms in the heterocyclic structure. The compound is classified under irritant hazard categories according to GHS guidelines .

Applications

Scientific Uses

6-Chloropyrido[2,3-d]pyrimidin-2-amine has several notable applications in scientific research:

  1. Anticancer Research: Its ability to inhibit key kinases makes it a candidate for developing new anticancer therapies targeting specific signaling pathways involved in tumor growth.
  2. Pharmacological Studies: It serves as a valuable tool in understanding kinase-related cellular processes, aiding in drug discovery efforts aimed at modulating these pathways.
  3. Biochemical Assays: The compound is utilized in various biochemical assays to evaluate enzyme activity and assess potential therapeutic effects against different diseases .
Introduction and Context

Historical Development of Pyrido[2,3-d]pyrimidine Scaffolds in Medicinal Chemistry

The exploration of bicyclic nitrogen-containing heterocycles as pharmacophores represents a cornerstone of anticancer drug development. Among these, the pyrido[2,3-d]pyrimidine scaffold emerged as a structurally versatile framework with significant therapeutic potential. Early research focused on its resemblance to naturally occurring purines and folates, positioning it as a promising scaffold for targeting metabolic enzymes. Piritrexim, a 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine derivative, exemplified this initial focus as a potent dihydrofolate reductase (DHFR) inhibitor with demonstrated antitumor and antiparasitic activities [1] [2]. Its synthesis by Grivsky et al. in the 1980s highlighted the scaffold's synthetic accessibility via condensation techniques and pyridine annelation reactions, often starting from precursors like 2,4,6-triaminopyrimidine [1] [2].

The structural similarity of pyrido[2,3-d]pyrimidines to quinazolines, the core structure of successful tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, spurred a significant shift in research focus [1] [2]. Medicinal chemists recognized that strategic substitutions on the pyrido[2,3-d]pyrimidine core could modulate its affinity and selectivity for various kinase ATP-binding pockets. This led to extensive structure-activity relationship (SAR) studies, exploring variations at nearly every position of the core scaffold to optimize kinase inhibitory activity and drug-like properties. The development of diverse synthetic strategies, including Buchwald-Hartwig amination, Suzuki coupling, and reductive alkylation, facilitated the generation of complex libraries of derivatives targeting a broad spectrum of oncogenic kinases [1] [2] [6]. This evolution transformed the pyrido[2,3-d]pyrimidine scaffold from primarily an antifolate agent into a privileged structure in kinase inhibitor drug discovery.

Significance of 6-Chloropyrido[2,3-d]pyrimidin-2-amine as a Privileged Heterocyclic Scaffold

6-Chloropyrido[2,3-d]pyrimidin-2-amine represents a structurally optimized and highly versatile derivative within the broader pyrido[2,3-d]pyrimidine family. Its designation as a "privileged scaffold" stems from several key structural and physicochemical attributes essential for successful drug development:

  • Multidirectional Modification Potential: The presence of three distinct reactive sites – the 2-amino group, the 4-position (often occupied by a leaving group like chlorine or modified later), and the 6-chloro substituent – provides exceptional flexibility for chemical modification. This allows medicinal chemists to systematically introduce diverse pharmacophores to fine-tune target affinity, selectivity, and pharmacokinetic properties [1] [2] [6].
  • Enhanced Binding Affinity: The 6-chloro substituent plays a crucial role beyond being a synthetic handle. Its electron-withdrawing nature and optimal steric bulk significantly influence the scaffold's conformation and electronic properties, enhancing π-π stacking interactions and hydrophobic contacts within the ATP-binding cleft of various kinases. This group often contributes directly to improved potency compared to unsubstituted or differently substituted analogs [6] [9].
  • Hydrogen Bonding Capacity: The 2-amino group serves as a critical hydrogen bond donor and acceptor, enabling specific interactions with key residues in the kinase hinge region (e.g., Glu or Met residues). This interaction is fundamental for achieving high-affinity ATP-competitive inhibition [4] [9]. Computational analyses consistently predict favorable ligand efficiency and binding pose stability for derivatives based on this scaffold, confirming its optimal pharmacophoric features [4] [6].
  • Structural Mimicry: The core structure retains the essential purine-mimetic character of pyrido[2,3-d]pyrimidines, allowing it to effectively compete with ATP in the binding pockets of numerous kinases while offering opportunities for selectivity through judicious substitution [1] [3].

Table 1: Key Synthetic Routes to Pyrido[2,3-d]pyrimidine Derivatives and Analogs Relevant to 6-Chloro Scaffold Development

Synthetic Method (Key Steps)Starting MaterialsKey IntermediateTarget ScaffoldFeaturesRef.
Condensation & Reductive Alkylation2,4,6-Triaminopyrimidine, Aldehydes2,4-Diamino-6-nitropyrido[2,3-d]pyrimidine6-Substituted-2,4-diamino derivatives (e.g., Piritrexim)Early DHFR focus, Lipophilic side chains [1] [2]
Cyanoacetate Cyclization2,5-Dimethoxybenzaldehyde, Ethyl acetoacetateEthyl-acetyl-(2,5-dimethoxyphenyl)propionate6-Aryl-5-methyl-7-oxo derivativesYields lactam precursors [1] [2]
Halogenated Benzylidene Hydrazide Conjugation6-Chloro-7-deazapurine, Benzocaine, Hydrazine4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide(E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazidesIntroduction of halogenated benzylidene motifs, Multi-kinase targeting [6]
Scaffold Hopping (Pyrazolo → Pyrido)1H-Pyrazolo[3,4-d]pyrimidine precursorsPyrido[3,2-d]pyrimidin-4-amine intermediates4-Amino-pyrido[3,2-d]pyrimidinesImproved dual ERK/PI3K inhibition [5]

Role in Targeted Cancer Therapy and Kinase Inhibition

The primary therapeutic significance of 6-chloropyrido[2,3-d]pyrimidin-2-amine derivatives lies in their potent and often selective inhibition of protein kinases, enzymes critically involved in oncogenic signaling pathways driving cancer cell proliferation, survival, and metastasis. These compounds typically function as ATP-competitive inhibitors, binding to the kinase hinge region through the 2-amino group and the nitrogen atoms of the pyrimidine ring. The core scaffold provides a rigid platform that effectively mimics the purine ring of ATP, while the strategic substitutions (particularly at C4 and C6, and modifications of the 2-amino group) exploit specific hydrophobic pockets and form additional hydrogen bonds within the active site, conferring potency and selectivity [3] [4] [9]. Derivatives based on this scaffold have demonstrated significant activity against a diverse array of kinase targets crucial in oncology:

  • Receptor Tyrosine Kinases (RTKs):
  • Axl Receptor: Pyrrolo[2,3-d]pyrimidine analogs structurally related to the chloropyridopyrimidine core, such as compound 13b, have been developed as potent Axl inhibitors. Axl signaling is strongly implicated in tumor growth, metastasis, survival, and resistance to chemotherapy and targeted therapies. Compound 13b exhibited high enzymatic and cellular potency against Axl, favorable pharmacokinetics, and significant tumor growth inhibition in xenograft models (BaF3/TEL-Axl), validating Axl as a key target for this scaffold class [4].
  • Epidermal Growth Factor Receptor (EGFR) Family: Halogenated derivatives, exemplified by compound 5k ((E)-4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide), incorporating structural motifs akin to the 6-chloro scaffold, have shown potent inhibition of EGFR and HER2. Compound 5k demonstrated nanomolar IC₅₀ values against EGFR and HER2 (comparable to sunitinib), induced apoptosis in HepG2 cells via caspase-3/Bax upregulation and Bcl-2 downregulation, and exhibited multi-kinase inhibitory profiles [6].
  • Fibroblast Growth Factor Receptor (FGFR): FGFR1 amplification is a recognized resistance mechanism to EGFR inhibitors in NSCLC. Dual EGFR/FGFR1 inhibitors based on pyrimidine-diamine scaffolds represent a promising strategy to overcome resistance, leveraging the scaffold's ability to engage both targets [8].
  • Cytoplasmic Tyrosine Kinases (Non-Receptor TK - NRTKs):
  • BCR Kinase Signaling Pathway (Btk, Syk, Lyn): Specific 4-amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-one derivatives (e.g., compound 19) have been identified as potent inhibitors of kinases upstream in the B-cell receptor (BCR) signaling pathway (Btk, Syk, Lyn), crucial for survival and proliferation in B-cell malignancies like non-Hodgkin's lymphomas (NHLs). Compound 19 demonstrated broad antiproliferative activity against 20 NHL cell lines (GI₅₀ 1.3-7.2 µM), significantly inhibiting phosphorylation of Btk, Syk, and Lyn (20-90% inhibition). Notably, it induced a 63% reduction in Rec-1 cell proliferation, outperforming the Syk inhibitor R406 (31%) and the Btk inhibitor ibrutinib (3%) at equivalent concentrations [9]. Computational docking confirmed its ability to form key interactions within the ATP-binding sites of these kinases, similar to known inhibitors [9].
  • Dual/Multi-Kinase Inhibitors: The inherent versatility of the 6-chloropyrido[2,3-d]pyrimidin-2-amine scaffold makes it particularly suitable for designing inhibitors targeting multiple kinases simultaneously. This is a strategic approach to overcome bypass signaling and resistance mechanisms common in single-target kinase inhibition:
  • Dual ERK/PI3K Inhibition: Scaffold hopping from 1H-pyrazolo[3,4-d]pyrimidine to pyrido[3,2-d]pyrimidine cores led to the discovery of potent dual ERK2/PI3Kα inhibitors like 32d. This compound displayed superior anti-proliferative activity against HCT116 and HEC1B cancer cells compared to single-pathway inhibitors and demonstrated more efficacious in vivo anti-tumor activity in an HCT-116 xenograft model than GDC-0980 (PI3Ki) or the combination (BVD-523 (ERKi) + GDC-0980), achieving a 51% tumor growth inhibition rate without significant toxicity [5]. Docking studies revealed key interactions: the N1 atom formed a hydrogen bond with Lys52 in ERK2, and the pyrazole substituent occupied the solvent-accessible region [5].
  • Multi-Kinase Inhibition (EGFR, HER2, VEGFR2, CDK2): Compound 5k exemplifies the ability of halogenated derivatives related to the core scaffold to potently inhibit multiple kinases (IC₅₀: EGFR 40 nM, Her2 76 nM, VEGFR2 204 nM, CDK2 58 nM). This multi-target profile translates into broad-spectrum antitumor activity by simultaneously disrupting proliferation (CDK2), growth factor signaling (EGFR, HER2), and angiogenesis (VEGFR2) pathways [6].

Table 2: Kinase Inhibitory Profile and Anticancer Activity of Key 6-Chloropyrido[2,3-d]pyrimidin-2-amine Derived Compounds

Compound (Core/Scaffold)Primary Kinase Target(s)Enzymatic/Cellular Activity (IC₅₀ / GI₅₀)Key Biological EffectsCancer Models (In Vitro/In Vivo)Ref.
13b (Pyrrolo[2,3-d]pyrimidine)AxlHigh enzymatic & cellular potencyInhibits tumor growth, Favorable PKBaF3/TEL-Axl xenograft [4]
5k (Halogenated Benzylidene Hydrazide)EGFR, Her2, VEGFR2, CDK2EGFR: 40 nM, Her2: 76 nM, VEGFR2: 204 nM, CDK2: 58 nMInduces apoptosis (↑casp3/Bax, ↓Bcl2), Cell cycle arrestHepG2, MCF-7, A549, HCT-116 [6]
19 (4-Amino-2-arylamino-6-(2,6-dichloro)-7-one)Btk, Syk, Lyn (BCR pathway)Cell GI₅₀: 1.3-7.2 µM (NHL panel), Kinase pY inhibition: 20-90%Superior anti-proliferation vs. R406 (Syk i) & Ibrutinib (Btk i) in Rec-1 cellsPanel of 20 NHL cell lines (e.g., Rec-1) [9]
32d (Pyrido[3,2-d]pyrimidine)ERK2, PI3Kα (Dual)Potent ERK2 & PI3Kα inhibitionSuperior in vivo efficacy vs. GDC-0980 & combo (BVD-523 + GDC-0980), TGI: 51%HCT116, HEC1B cells; HCT-116 xenograft [5]

The strategic incorporation of halogen atoms (F, Cl, Br) into substituents attached to the core 6-chloropyrido[2,3-d]pyrimidin-2-amine scaffold, as seen in compounds like 5k and 19, is a critical design element. Halogens enhance binding affinity through favorable hydrophobic interactions and potentially halogen bonding with kinase backbone carbonyls or other acceptors. They also improve metabolic stability and influence membrane permeability, contributing to overall drug-like properties and cellular potency [6]. The continuous evolution of derivatives based on this privileged scaffold underscores its central role in advancing targeted cancer therapy, particularly in addressing the challenges of kinase inhibitor resistance through multi-targeted inhibition and optimized pharmacokinetic profiles [4] [5] [6].

Properties

Product Name

6-Chloropyrido[2,3-d]pyrimidin-2-amine

IUPAC Name

6-chloropyrido[2,3-d]pyrimidin-2-amine

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

InChI

InChI=1S/C7H5ClN4/c8-5-1-4-2-11-7(9)12-6(4)10-3-5/h1-3H,(H2,9,10,11,12)

InChI Key

VXPBGKZZGVEBHV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NC2=NC=C1Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.